molecular formula C20H17ClN2O2 B4892357 ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate

Cat. No.: B4892357
M. Wt: 352.8 g/mol
InChI Key: BNLXHHVTWQNFHO-RAXLEYEMSA-N
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Description

Ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a phenylpyrazolyl group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.

    Formation of the Propenoate Moiety: The propenoate moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
  • Ethyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-acetate

Uniqueness

Ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate is unique due to its specific structural features, such as the (Z)-configuration of the propenoate moiety and the presence of both chlorophenyl and phenylpyrazolyl groups. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-2-25-19(24)13-10-16-14-23(18-6-4-3-5-7-18)22-20(16)15-8-11-17(21)12-9-15/h3-14H,2H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXHHVTWQNFHO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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